![molecular formula C12H10N4S B1437700 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 891387-36-3](/img/structure/B1437700.png)
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Vue d'ensemble
Description
“1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a chemical compound with the CAS Number: 891387-36-3 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.3 . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity : A study by El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi. Notably, a compound in this series exhibited superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin, suggesting its potential as a lead compound for further investigations (El-sayed et al., 2017).
Synthesis and Evaluation : Another study by Eweas et al. (2011) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial activities. Some of these compounds showed moderate to strong antimicrobial activity compared to reference drugs (Eweas et al., 2011).
Bioactive Heterocyclic Compounds : Önal et al. (2008) focused on synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives. These compounds are known for their various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. Some pyrazolo[3,4-d]pyrimidine derivatives have also been identified for their cardiovascular and antitumor activities (Önal et al., 2008).
Adenosine Receptor Affinity : Research by Chebib and Quinn (1997) synthesized and tested a series of 1-phenyl-pyrazolo[3,4-d]pyrimidines for their binding affinity to adenosine receptors. These compounds exhibited increased affinity at both A1 and A2a adenosine receptors, making them relevant for studies related to neurological functions (Chebib & Quinn, 1997).
Antibacterial Evaluation : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZQRZZXZITMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



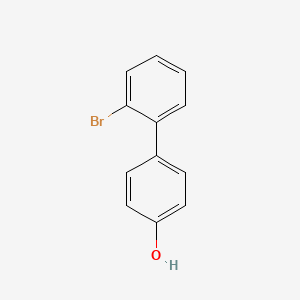
![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)
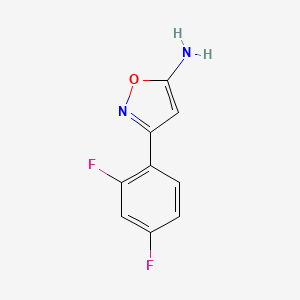

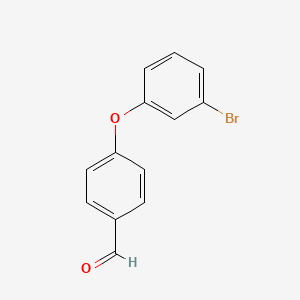
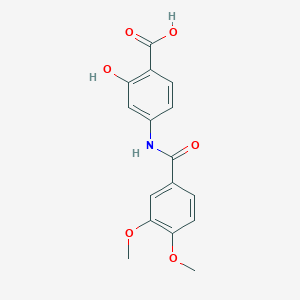
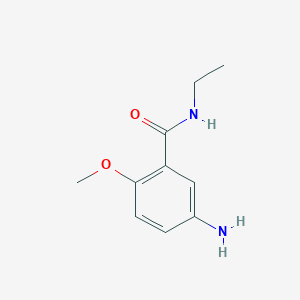

![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)
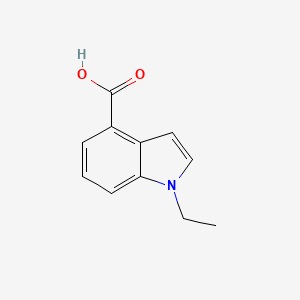
![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
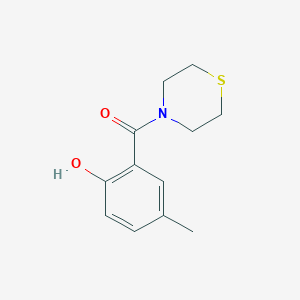

![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)